molecular formula C23H24Cl2N2O3 B1681909 Solabegron CAS No. 451470-34-1

Solabegron

Cat. No.: B1681909
CAS No.: 451470-34-1
M. Wt: 447.4 g/mol
InChI Key: PMXCGBVBIRYFPR-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solabegron hydrochloride is a chemical compound that acts as a selective agonist for the beta-3 adrenergic receptor. It is being developed for the treatment of overactive bladder and irritable bowel syndrome. This compound hydrochloride has shown potential in producing visceral analgesia by releasing somatostatin from adipocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of solabegron hydrochloride involves multiple steps, starting with the preparation of the this compound zwitterion. The this compound zwitterion is then converted to this compound hydrochloride through specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound hydrochloride are not extensively detailed in the available literature. the process generally involves large-scale synthesis of the zwitterion followed by its conversion to the hydrochloride salt under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Solabegron hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound hydrochloride include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound hydrochloride include its metabolites and derivatives, which are studied for their pharmacological properties .

Scientific Research Applications

Solabegron hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Solabegron hydrochloride is unique in its ability to produce visceral analgesia by releasing somatostatin from adipocytes. This property distinguishes it from other beta-3 adrenergic receptor agonists, making it a promising candidate for the treatment of irritable bowel syndrome and overactive bladder .

Biological Activity

Solabegron, a selective beta-3 adrenergic receptor agonist, has garnered attention for its potential therapeutic applications, particularly in treating overactive bladder (OAB) and irritable bowel syndrome (IBS). This article compiles various studies and clinical trials to provide a comprehensive overview of the biological activity of this compound.

This compound primarily acts by stimulating beta-3 adrenergic receptors (β3-ARs), which are predominantly expressed in the human bladder. Activation of these receptors leads to relaxation of the bladder smooth muscle, facilitating improved bladder storage and reducing symptoms associated with OAB. In vitro studies have demonstrated that this compound induces cAMP accumulation in cells expressing human β3-ARs, with an effective concentration (EC50) of approximately 22 nM, indicating a potent agonistic effect comparable to isoproterenol .

Overactive Bladder (OAB)

Phase II Clinical Trials

  • Study Design : A multicenter, double-blind, randomized, placebo-controlled trial evaluated this compound in women with moderate to severe OAB. Participants received either 50 mg or 125 mg of this compound or placebo twice daily .
  • Results :
    • Efficacy : The 125 mg dose resulted in a statistically significant reduction in the number of incontinence episodes over 24 hours compared to placebo (p=0.025). Additionally, significant improvements were noted in micturition frequency and urine volume voided .
    • Safety : this compound was well tolerated across treatment groups, with no significant differences in adverse events compared to placebo .
  • Summary Table :
ParameterThis compound 50 mgThis compound 125 mgPlacebo
Incontinence Episodes ChangeNot SignificantSignificantBaseline
Micturitions per 24 hoursDecreasedDecreasedBaseline
Urine Volume VoidedIncreasedIncreasedBaseline
Adverse EventsSimilarSimilarSimilar

Irritable Bowel Syndrome (IBS)

In another Phase II study involving 102 patients with IBS, this compound demonstrated a significant reduction in abdominal pain associated with the condition, showcasing its potential beyond urological applications .

Comparative Studies

Recent studies have compared this compound's pharmacological profile with other beta-3 agonists such as mirabegron and vibegron. This compound's selectivity for β3-ARs was found to be lower than that of vibegron but higher than mirabegron, indicating its potential utility as a therapeutic agent with a favorable safety profile .

Comparative Efficacy Table

Drugβ3-AR SelectivityEC50 (nM) for β3-ARIntrinsic Activity
Vibegron>79371.260.93
Mirabegron51727.60.94
This compound21.3220.96

Properties

CAS No.

451470-34-1

Molecular Formula

C23H24Cl2N2O3

Molecular Weight

447.4 g/mol

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride

InChI

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1

InChI Key

PMXCGBVBIRYFPR-FTBISJDPSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
GW 427353
GW-427353
GW427353
solabegron
solabegron hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solabegron
Reactant of Route 2
Solabegron
Reactant of Route 3
Solabegron
Reactant of Route 4
Reactant of Route 4
Solabegron
Reactant of Route 5
Solabegron
Reactant of Route 6
Solabegron
Customer
Q & A

Q1: What is the primary molecular target of Solabegron?

A1: this compound acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]

Q2: What are the downstream effects of this compound binding to β3-AR?

A2: this compound binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, this compound's action on β3-AR on enteric neurons leads to the release of somatostatin. []

Q3: How does this compound's effect on enteric neurons differ from its effect on the bladder?

A3: While this compound promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into this compound's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research indicates that this compound is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both this compound and its active metabolite were consistent with earlier Phase I studies at similar doses. []

Q9: How does this compound's pharmacokinetic profile relate to its dosing regimen?

A9: Specific dosing regimens and their relation to this compound's pharmacokinetic profile are not discussed in detail within the provided research abstracts.

Q10: What in vitro models have been used to investigate this compound's mechanism of action?

A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize this compound's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate this compound's ability to induce somatostatin release. []

Q11: What animal models have been used to assess the efficacy of this compound?

A11: Research utilized a dog model to investigate this compound's effects on bladder function. [, ] Results showed that this compound induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.

Q12: Have there been any clinical trials investigating this compound's efficacy in humans?

A12: Several clinical trials have been conducted to assess this compound's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]

Q13: How does this compound compare to other β3-AR agonists in clinical development for OAB?

A13: this compound is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.